
Impureza de dímero de irbesartán
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Irbesartan dimer impurity is a byproduct formed during the synthesis of Irbesartan, an angiotensin II receptor antagonist used primarily for the treatment of hypertension and diabetic nephropathy. Irbesartan functions by blocking the action of angiotensin II, a hormone that causes blood vessels to constrict, thereby lowering blood pressure. The presence of impurities, including the dimer impurity, is a critical aspect of pharmaceutical quality control to ensure the safety and efficacy of the drug.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis of irbesartan dimer impurity typically involves various chemical reactions that can lead to its formation as a secondary product during the manufacturing process of irbesartan. The methods for synthesizing this impurity have been documented in several patents, detailing processes such as:
- Alkaline Hydrolysis : Involves treating irbesartan under alkaline conditions to facilitate the formation of the dimer impurity .
- Liquid Chromatography : High-performance liquid chromatography (HPLC) is often employed to analyze and purify the dimer impurity, ensuring that it meets specified purity standards .
The characterization of irbesartan dimer impurity is crucial for understanding its chemical properties and behavior in biological systems. Techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are commonly used to elucidate its structure and confirm its identity.
Research on the biological activity of irbesartan dimer impurity is essential for assessing its potential impact on human health. Studies have focused on:
- Toxicological Assessments : Evaluating the toxicity profile of the dimer impurity to determine its safety when present in pharmaceutical formulations. This includes investigating cytotoxic effects on various cell lines and potential interactions with biological targets.
- Pharmacological Effects : Understanding whether the dimer exhibits any pharmacological activity that could influence the therapeutic outcomes of irbesartan treatment. This involves studying its effects on blood pressure regulation and other cardiovascular parameters .
Regulatory Significance
The presence of impurities like irbesartan dimer is a critical concern in pharmaceutical manufacturing due to regulatory requirements set by agencies such as the FDA and EMA. The following aspects are particularly noteworthy:
- Quality by Design (QbD) : Implementing QbD principles allows manufacturers to identify critical quality attributes (CQA) related to dimer impurities during production. This approach helps in minimizing variability and ensuring consistent product quality .
- Compliance with Standards : Regulatory bodies require comprehensive impurity profiling to ensure that drug products meet safety standards. The acceptable limits for impurities are established based on their potential impact on patient health .
Industrial Applications
In the pharmaceutical industry, understanding and controlling irbesartan dimer impurity is vital for:
- Quality Control : Regular monitoring of impurity levels during production processes helps maintain product integrity and compliance with pharmacopoeial standards.
- Formulation Development : Knowledge about the stability and degradation pathways of the dimer impurity informs formulation strategies to enhance the shelf-life and efficacy of irbesartan-containing products .
Case Studies
Several case studies illustrate the significance of managing irbesartan dimer impurity:
- Manufacturing Variability : A study highlighted that variations in reaction time during synthesis could lead to significant fluctuations in dimer content, impacting yield and quality control measures .
- Toxicology Evaluation : Research demonstrated that certain concentrations of irbesartan dimer impurity exhibited cytotoxic effects on specific cell lines, prompting further investigation into acceptable exposure levels in pharmaceutical formulations.
Métodos De Preparación
The synthesis of Irbesartan involves several steps, and impurities can form at various stages. The dimer impurity is typically formed during the condensation and tetrazole formation steps. The synthetic route for Irbesartan includes the following key steps:
Tetrazole Formation: The intermediate is treated with tributyltin azide in xylene, followed by trityl protection and subsequent deprotection.
Industrial production methods focus on optimizing yield and minimizing impurities through controlled reaction conditions and purification steps. The use of high-performance liquid chromatography (HPLC) is common for monitoring and separating impurities .
Análisis De Reacciones Químicas
Irbesartan dimer impurity can undergo various chemical reactions, including:
Oxidation: The dimer impurity can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break down the dimer impurity into smaller fragments.
Substitution: The dimer impurity can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Mecanismo De Acción
The mechanism of action of Irbesartan dimer impurity is not well-defined, as it is primarily a byproduct rather than an active pharmaceutical ingredient. understanding its formation and degradation pathways is essential for ensuring the purity and safety of Irbesartan. The impurity may interact with molecular targets and pathways involved in the synthesis and stability of the drug .
Comparación Con Compuestos Similares
Irbesartan dimer impurity can be compared with impurities found in other angiotensin II receptor antagonists, such as:
Losartan: Similar impurities can form during the synthesis of Losartan, another angiotensin II receptor antagonist.
Valsartan: Valsartan synthesis also involves the formation of related impurities.
Candesartan: Impurities in Candesartan share structural similarities with those in Irbesartan.
The uniqueness of Irbesartan dimer impurity lies in its specific formation pathway and structural characteristics, which differ from those of impurities in other sartans.
Actividad Biológica
Irbesartan dimer impurity, identified by the CAS number 1346598-52-4, is a byproduct of the synthesis of Irbesartan, an angiotensin II receptor antagonist used primarily for treating hypertension and diabetic nephropathy. Understanding the biological activity of this impurity is crucial for ensuring the safety and efficacy of Irbesartan formulations. This article delves into the biological activity, synthesis, and implications of Irbesartan dimer impurity based on diverse research findings.
Chemical Structure and Synthesis
Irbesartan dimer impurity can be chemically described as follows:
Property | Details |
---|---|
Molecular Formula | C39H38N10O |
Molecular Weight | 662.8 g/mol |
Synonyms | 4’-[2-[1-[(2’-tetrazoylbiphen-4-yl)methyl]-4-oxo-1,3-diazaspiro[4,4]non-2-en-2-yl]pentyl]biphenyl-2-tetrazole |
The synthesis of Irbesartan involves several steps, during which various impurities can form, including the dimer impurity. The formation typically occurs during condensation reactions and tetrazole formation steps. The presence of this impurity is critical for pharmaceutical quality control, as it can affect drug stability and safety .
While Irbesartan functions by blocking the action of angiotensin II to lower blood pressure, the specific biological activity of the dimer impurity is less well-defined. It is primarily considered a byproduct rather than an active pharmaceutical ingredient. However, understanding its formation and degradation pathways is essential for ensuring the purity and safety of Irbesartan .
Biological Activity and Toxicity Studies
Research into the biological activity of Irbesartan dimer impurity has focused on its potential toxicity and interaction with biological systems. Some key findings include:
- Toxicological Assessments : Studies have indicated that impurities in pharmaceuticals can lead to adverse effects, including genotoxicity. The dimer impurity's potential toxic effects are evaluated through in vitro assays that assess cell viability and mutagenicity .
- Pharmacokinetics : The pharmacokinetic profile of the impurity may differ from that of Irbesartan itself. Research aims to understand how this impurity behaves in biological systems, including absorption, distribution, metabolism, and excretion (ADME) characteristics .
Case Studies
- Analytical Characterization : A study employed advanced analytical techniques such as HPLC and LC-MS to characterize Irbesartan dimer impurity in pharmaceutical formulations. This research highlighted the importance of monitoring impurity levels to comply with regulatory standards set by organizations like the FDA and ICH .
- Environmental Impact : Another investigation explored the environmental fate of Irbesartan and its impurities when subjected to various treatment methods. The study found that the dimer impurity could persist in certain conditions, raising concerns about its long-term effects on ecosystems .
Propiedades
Número CAS |
1346598-52-4 |
---|---|
Fórmula molecular |
C39H38N10O |
Peso molecular |
662.8 g/mol |
Nombre IUPAC |
3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-2-[1-[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]pentan-2-yl]-1,3-diazaspiro[4.4]non-1-en-4-one |
InChI |
InChI=1S/C39H38N10O/c1-2-9-30(24-26-14-18-28(19-15-26)31-10-3-5-12-33(31)35-41-45-46-42-35)37-40-39(22-7-8-23-39)38(50)49(37)25-27-16-20-29(21-17-27)32-11-4-6-13-34(32)36-43-47-48-44-36/h3-6,10-21,30H,2,7-9,22-25H2,1H3,(H,41,42,45,46)(H,43,44,47,48) |
Clave InChI |
WRDCNWPENKTBFX-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C4=NC5(CCCC5)C(=O)N4CC6=CC=C(C=C6)C7=CC=CC=C7C8=NNN=N8 |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Sinónimos |
4’-[2-[1-[(2’-tetrazoylbiphen-4-yl)methyl]-4-oxo-1,3-diazaspiro[4,4]non-2-en-2-yl]pentyl]biphenyl-2-tetrazole; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.